

# Application Notes and Protocols for **PF-06726304 Acetate** In Vitro Assays

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## Compound of Interest

Compound Name: *PF-06726304 acetate*

Cat. No.: *B1485434*

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## Introduction

**PF-06726304 acetate** is a potent and selective S-adenosyl-methionine (SAM)-competitive inhibitor of the histone methyltransferase Enhancer of Zeste Homolog 2 (EZH2).[1][2][3] EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which is responsible for the trimethylation of histone H3 at lysine 27 (H3K27me3), a key epigenetic mark associated with transcriptional repression.[4][5] Dysregulation of EZH2 activity is implicated in the pathogenesis of various cancers, including non-Hodgkin's lymphoma.[4][6][7] **PF-06726304 acetate** has been shown to inhibit both wild-type and mutant forms of EZH2, leading to a reduction in H3K27me3 levels and subsequent inhibition of cancer cell proliferation.[6][8]

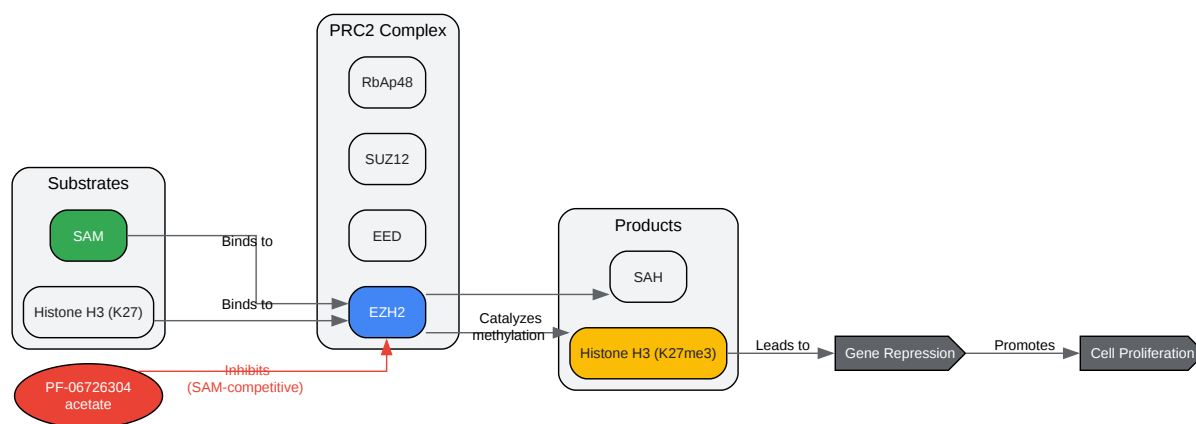
These application notes provide detailed protocols for the in vitro evaluation of **PF-06726304 acetate**, including a biochemical assay to determine its enzymatic inhibitory activity against EZH2 and cell-based assays to assess its effects on H3K27me3 levels and cell viability in a relevant cancer cell line.

## Product Information

Parameter	Value
IUPAC Name	5,8-Dichloro-2-[(1,2-dihydro-4,6-dimethyl-2-oxo-3-pyridinyl)methyl]-7-(3,5-dimethyl-4-isoxazolyl)-3,4-dihydro-1(2H)-isoquinolinone acetate
Molecular Formula	C <sub>22</sub> H <sub>21</sub> Cl <sub>2</sub> N <sub>3</sub> O <sub>3</sub> · C <sub>2</sub> H <sub>4</sub> O <sub>2</sub>
Molecular Weight	506.38 g/mol
Solubility	Soluble to 100 mM in DMSO and 100 mM in ethanol.[2]
Storage	Store at room temperature.[2] For long-term storage of stock solutions, -20°C or -80°C is recommended.[8]

## Mechanism of Action

PF-06726304 is a SAM-competitive inhibitor of EZH2.[1][3] It binds to the SAM-binding pocket of the EZH2 enzyme, preventing the transfer of a methyl group from SAM to the lysine 27 residue of histone H3. This inhibition of EZH2's methyltransferase activity leads to a global reduction in H3K27me3 levels. The decrease in this repressive histone mark results in the de-repression of target genes, which can induce cell cycle arrest and apoptosis in cancer cells dependent on EZH2 activity.[5]



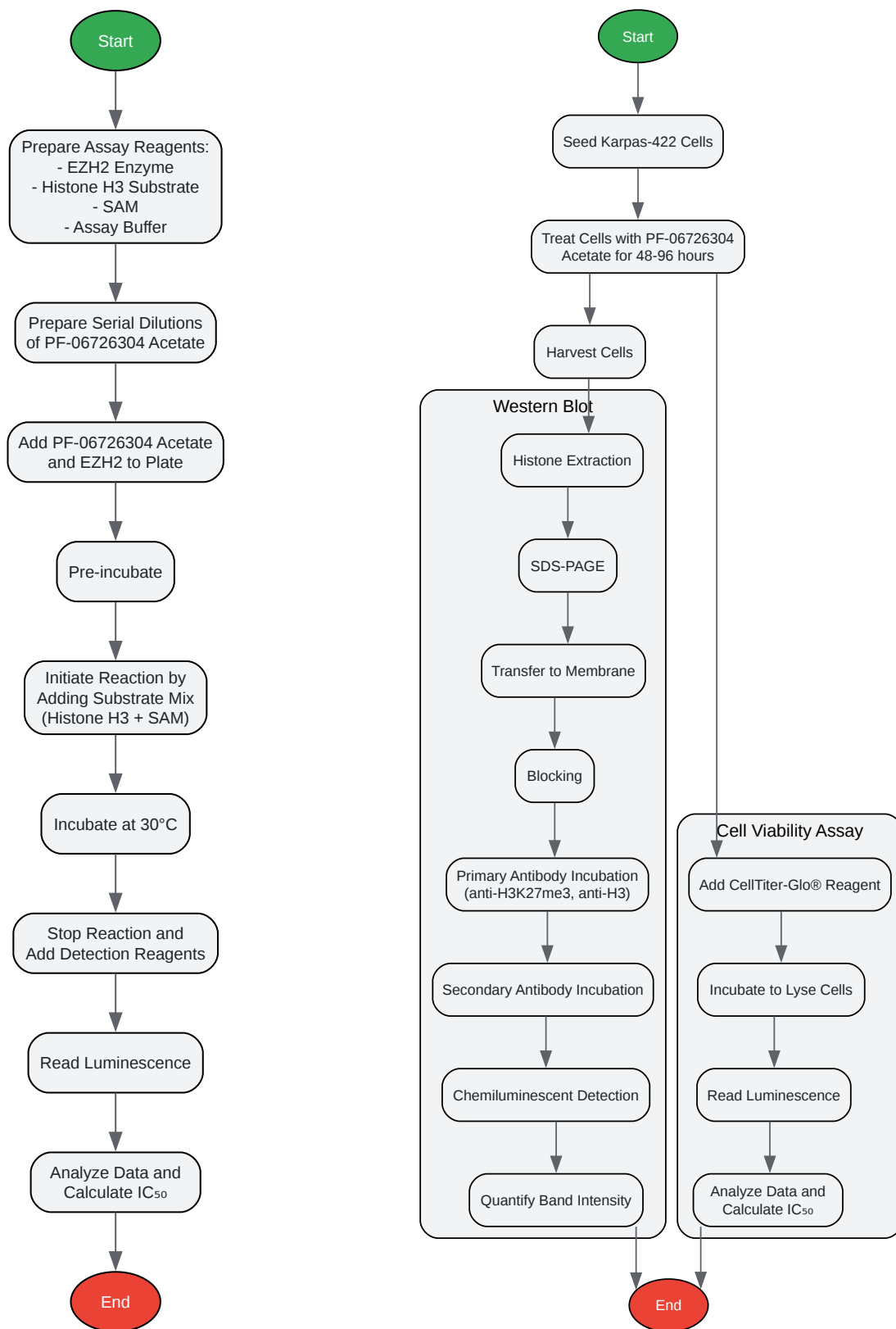
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**Figure 1:** Signaling pathway of EZH2 and its inhibition by **PF-06726304 acetate**.

## Experimental Protocols

### Biochemical Assay: EZH2 Inhibitory Activity

This protocol describes a luminescent-based assay to determine the  $IC_{50}$  value of **PF-06726304 acetate** against the EZH2 enzyme. The assay measures the amount of S-adenosyl-homocysteine (SAH) produced, which is directly proportional to the methyltransferase activity of EZH2.



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## References

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